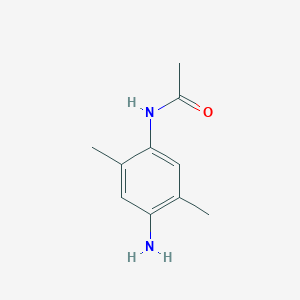

N-(4-amino-2,5-dimethylphenyl)acetamide

Description

N-(4-amino-2,5-dimethylphenyl)acetamide is an aromatic acetamide derivative characterized by an acetamide group (-NHCOCH₃) attached to a substituted aniline ring. The substituents include an amino group (-NH₂) at the para position and methyl groups (-CH₃) at the 2- and 5-positions of the benzene ring. Its molecular formula is C₁₀H₁₄N₂O (molecular weight: 178.23 g/mol).

This compound’s structural framework places it within the broader class of acetanilides, which are studied for their pharmacological, photochemical, and material science applications.

Properties

CAS No. |

23410-20-0 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

N-(4-amino-2,5-dimethylphenyl)acetamide |

InChI |

InChI=1S/C10H14N2O/c1-6-5-10(12-8(3)13)7(2)4-9(6)11/h4-5H,11H2,1-3H3,(H,12,13) |

InChI Key |

ULWRRNFOVYHBIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)C)N |

Origin of Product |

United States |

Preparation Methods

Reduction of Nitro Precursors Followed by Acetylation

A widely employed strategy involves the reduction of a nitro-substituted intermediate to an amine, followed by acetylation. For example, N-(2,5-dimethyl-4-nitrophenyl)acetamide can be reduced using zinc dust in the presence of acetic acid and tetrahydrofuran (THF) at 0°C. The nitro group ($$ \text{-NO}2 $$) is converted to an amine ($$ \text{-NH}2 $$) via a two-stage process:

- Reduction Stage : Zinc dust acts as a reducing agent in an acidic medium, facilitating electron transfer to the nitro group.

- Workup : The crude product is filtered through silica gel and washed with methanol/ethyl acetate (20:80) to remove impurities.

Example Procedure :

- Starting Material : N-(2,5-dimethyl-4-nitrophenyl)acetamide (5.09 g).

- Reagents : Zinc dust (30 g), acetic acid (60 mL), THF (200 mL).

- Conditions : 0°C for 30 minutes.

- Yield : 28% (1.20 g).

This method, while effective, requires careful control of temperature and stoichiometry to avoid over-reduction or side reactions.

Direct Acetylation of 4-Amino-2,5-dimethylaniline

An alternative approach involves the direct acetylation of 4-amino-2,5-dimethylaniline using acetylating agents such as acetic anhydride or acetyl chloride. The reaction typically proceeds in anhydrous solvents (e.g., dichloromethane or ethyl acetate) under basic conditions to neutralize generated HCl.

Optimization Insights :

- Solvent Choice : Polar aprotic solvents like THF improve reaction homogeneity.

- Catalyst : Pyridine or sodium acetate enhances acetylation efficiency.

- Temperature : Room temperature (20–25°C) minimizes side product formation.

While no direct yield data exist for this compound, analogous syntheses of N-(4-amino-2,6-dimethylphenyl)acetamide report yields up to 60% under optimized conditions.

Reaction Mechanism and Kinetic Considerations

The reduction of nitro groups to amines proceeds via a three-step mechanism :

- Nitroso Intermediate Formation : $$ \text{R-NO}_2 \rightarrow \text{R-NO} $$.

- Hydroxylamine Intermediate : $$ \text{R-NO} \rightarrow \text{R-NHOH} $$.

- Amine Formation : $$ \text{R-NHOH} \rightarrow \text{R-NH}_2 $$.

In acidic media, zinc donates electrons, facilitating protonation and subsequent reduction. The use of acetic acid as a proton source accelerates the reaction but necessitates post-reaction neutralization with sodium bicarbonate to isolate the product.

Physicochemical Characterization

Key properties of this compound, as reported in PubChem:

| Property | Value |

|---|---|

| Molecular Weight | 178.23 g/mol |

| XLogP3 | 0.3 |

| Hydrogen Bond Donors | 2 |

| Topological Polar Surface | 55.1 Ų |

| Melting Point | Not reported |

Spectral Data :

- $$ ^1\text{H} $$ NMR (DMSO-d6) : δ 1.95 (s, 3H, CH₃), 1.96 (s, 6H, CH₃), 4.82 (s, 2H, NH₂), 6.23 (s, 2H, Ar-H).

Industrial-Scale Synthesis and Challenges

Scaling up the synthesis requires addressing:

- Purification : Column chromatography or recrystallization from heptane/ethyl acetate mixtures improves purity.

- Byproduct Management : Unreacted starting materials and zinc residues necessitate rigorous filtration and washing.

Case Study :

A pilot-scale synthesis of a related compound (N-(4-amino-2,6-dimethylphenyl)acetamide) achieved a 28% yield using zinc dust and acetic acid, highlighting the need for process optimization.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2,5-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Alkylated acetamide derivatives.

Scientific Research Applications

N-(4-amino-2,5-dimethylphenyl)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The pharmacological and physicochemical properties of aromatic acetamides are highly dependent on substituent positions and functional groups. Below is a comparative analysis of N-(4-amino-2,5-dimethylphenyl)acetamide with key analogs:

Table 1: Structural and Functional Comparisons

Physicochemical and Stability Differences

- Hydroxy vs. Amino Groups: The replacement of -NH₂ with -OH (as in N-(4-Hydroxy-3,5-dimethylphenyl)acetamide) introduces hydrogen-bonding capacity, which may improve aqueous solubility but reduce stability under oxidative conditions .

- Photostability : Chlorinated derivatives like N-(3-chloro-4-hydroxyphenyl)acetamide are identified as photodegradants of paracetamol, suggesting that electron-withdrawing substituents (e.g., -Cl) may accelerate UV-induced decomposition .

Crystallographic and Structural Insights

X-ray diffraction studies of N-(3,5-dimethylphenyl)acetamide reveal bond parameters (e.g., C–C bond lengths ≈ 1.39–1.50 Å) and intermolecular hydrogen bonding (N–H⋯O and C–H⋯O) that stabilize crystal lattices. These features are conserved across acetanilides, including this compound, indicating shared packing behaviors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.